molecular formula C21H12Cl4N2O4 B4672585 3,5-bis[(2,4-dichlorobenzoyl)amino]benzoic acid

3,5-bis[(2,4-dichlorobenzoyl)amino]benzoic acid

Cat. No. B4672585
M. Wt: 498.1 g/mol
InChI Key: YMPMDLYFTZMRQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-bis[(2,4-dichlorobenzoyl)amino]benzoic acid, also known as DCBAB, is a chemical compound that has been widely used in scientific research due to its unique properties. DCBAB is a member of the family of bisamides and is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP).

Mechanism of Action

3,5-bis[(2,4-dichlorobenzoyl)amino]benzoic acid inhibits PARP by binding to the enzyme's catalytic domain, which prevents it from functioning properly. PARP is involved in the repair of DNA damage, and the inhibition of PARP by 3,5-bis[(2,4-dichlorobenzoyl)amino]benzoic acid leads to the accumulation of DNA damage, which can ultimately result in cell death.
Biochemical and Physiological Effects:
3,5-bis[(2,4-dichlorobenzoyl)amino]benzoic acid has been shown to have anti-inflammatory and anti-cancer properties in preclinical studies. Inhibition of PARP by 3,5-bis[(2,4-dichlorobenzoyl)amino]benzoic acid can lead to increased sensitivity of cancer cells to chemotherapy and radiation therapy. 3,5-bis[(2,4-dichlorobenzoyl)amino]benzoic acid has also been shown to reduce inflammation in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3,5-bis[(2,4-dichlorobenzoyl)amino]benzoic acid in lab experiments is its high potency and selectivity for PARP inhibition. However, 3,5-bis[(2,4-dichlorobenzoyl)amino]benzoic acid is not a clinically approved drug, and its use in humans is limited to preclinical studies. Additionally, 3,5-bis[(2,4-dichlorobenzoyl)amino]benzoic acid can be expensive to synthesize, which can limit its availability in some labs.

Future Directions

There are several future directions for research involving 3,5-bis[(2,4-dichlorobenzoyl)amino]benzoic acid. One area of interest is the development of 3,5-bis[(2,4-dichlorobenzoyl)amino]benzoic acid analogs with improved pharmacokinetic properties. Another area of interest is the exploration of the role of PARP inhibition in diseases other than cancer and inflammation, such as neurodegenerative diseases. Finally, the combination of 3,5-bis[(2,4-dichlorobenzoyl)amino]benzoic acid with other therapies, such as immunotherapy, is an area of active research.

Scientific Research Applications

3,5-bis[(2,4-dichlorobenzoyl)amino]benzoic acid has been used extensively in scientific research due to its ability to inhibit PARP, which is an enzyme involved in DNA repair. PARP is overactivated in certain diseases, such as cancer and inflammation, and 3,5-bis[(2,4-dichlorobenzoyl)amino]benzoic acid has been shown to have therapeutic potential in these conditions. 3,5-bis[(2,4-dichlorobenzoyl)amino]benzoic acid has also been used as a tool compound to study the role of PARP in various cellular processes.

properties

IUPAC Name

3,5-bis[(2,4-dichlorobenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12Cl4N2O4/c22-11-1-3-15(17(24)7-11)19(28)26-13-5-10(21(30)31)6-14(9-13)27-20(29)16-4-2-12(23)8-18(16)25/h1-9H,(H,26,28)(H,27,29)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPMDLYFTZMRQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=CC(=CC(=C2)C(=O)O)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12Cl4N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis{[(2,4-dichlorophenyl)carbonyl]amino}benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.